1-(2-bromo-4-nitrophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methylated amine group
Preparation Methods
The synthesis of 1-(2-bromo-4-nitrophenyl)-N-methylmethanamine typically involves a multi-step process. One common method includes the bromination of 4-nitroaniline followed by methylation of the resulting product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-amino-4-bromophenyl)-N-methylmethanamine, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-nitrophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: This compound has a similar bromine and nitro substitution pattern but differs in the presence of a piperidine ring instead of a methylated amine group.
2-Bromo-1-(4-nitrophenyl)ethanone: This compound also contains a bromine and nitro group but has a different functional group arrangement, with an ethanone moiety instead of a methylmethanamine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methylated amine group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI Key |
RXEREOGKXLLNOG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.